N-(2-methoxyethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Description

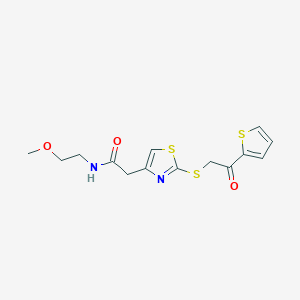

This compound is a thiazole-containing acetamide derivative with a unique substitution pattern. Its structure features:

- A thiophen-2-yl group linked via a 2-oxoethyl moiety to a thioether bridge.

- A thiazol-4-yl ring connected to the acetamide backbone.

- A 2-methoxyethyl substituent on the nitrogen of the acetamide group.

Its synthesis likely involves coupling reactions between thioether-linked intermediates and acetamide precursors, similar to methodologies described in and .

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S3/c1-19-5-4-15-13(18)7-10-8-21-14(16-10)22-9-11(17)12-3-2-6-20-12/h2-3,6,8H,4-5,7,9H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUWZLOGHPHCIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activity. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C16H20N4O4S2

- Molecular Weight : 396.5 g/mol

- CAS Number : 1105239-55-1

The compound features a complex structure that includes a thiazole ring and a thiophene moiety, which are often associated with various biological activities including antimicrobial and anticancer properties.

The biological activity of this compound primarily stems from its ability to interact with specific biological targets. The compound is believed to inhibit key enzymes involved in inflammatory processes, similar to other acetamide derivatives that have shown efficacy against tumor necrosis factor-alpha converting enzyme (TACE) .

Antimicrobial Activity

Research indicates that compounds with similar structures may exhibit antimicrobial properties by disrupting quorum sensing in Gram-negative bacteria, which is crucial for their pathogenicity. The inhibition of quorum sensing pathways can lead to reduced virulence and biofilm formation, making it a promising area for further investigation.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. For instance, derivatives with thiazole and thiophene rings have been evaluated for their anticancer properties, demonstrating significant activity against human colon cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored, particularly in relation to acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases. Compounds similar to this compound have shown promising AChE inhibition profiles .

- Antioxidant Properties : Some studies highlight the antioxidant capabilities of compounds containing thiophene and thiazole moieties, suggesting that they could mitigate oxidative stress-related damage in cells .

Data Summary Table

Comparison with Similar Compounds

Structural Features

Key Observations :

- The 2-methoxyethyl chain may improve solubility compared to alkyl or aryl substituents (e.g., 4j’s triazole-methyl group) .

- Thiazolidinone derivatives (e.g., compound 5) exhibit distinct conformational rigidity due to the fused quinazolinone ring, unlike the flexible thioether bridge in the target compound .

Physicochemical Properties

Key Observations :

- The target’s methoxyethyl group likely reduces LogP compared to phenyl-substituted analogs (e.g., 4j, LogP ~3.8), favoring better aqueous solubility .

- Thiazolidinone derivatives (e.g., compound 5) may exhibit lower solubility due to planar, crystalline structures .

Bioactivity Trends

While direct bioactivity data for the target compound are unavailable, structurally related compounds show:

- Antiviral Activity : Compound 4j and analogs inhibit dengue and West Nile virus proteases (IC₅₀ values in µM range) .

- Enzyme Inhibition: Thiazolidinones (e.g., compound 5) often target kinases or dehydrogenases due to hydrogen-bonding motifs .

- Antimicrobial Potential: Thiophene-thiazole hybrids (e.g., compound 13) exhibit antibacterial activity, suggesting the target may share similar properties .

Q & A

Q. What are the optimal synthetic routes for N-(2-methoxyethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

- Step 1: Thiazole Core Formation

Cyclize thiourea derivatives with α-haloketones (e.g., bromoacetothiophenone) under basic conditions (K₂CO₃/EtOH) to form the thiazole ring . - Step 2: Thioether Linkage Introduction

Perform nucleophilic substitution using 2-mercapto-2-(thiophen-2-yl)ethanol and a halogenated intermediate (e.g., 4-chlorothiazole derivative) in DMF with NaH as a base . - Step 3: Methoxyethyl Acetamide Attachment

React the intermediate with 2-methoxyethylamine using EDC/HOBt coupling in anhydrous DCM . - Optimization Tips:

- Monitor reactions via TLC (hexane:EtOAc, 7:3) to track intermediates .

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. How can researchers validate the structural integrity of this compound, especially distinguishing between thiazole and thiophene moieties?

Methodological Answer:

- 1H/13C NMR Analysis:

- Thiazole protons appear as singlets at δ 7.2–7.5 ppm (C4-H), while thiophene protons resonate at δ 6.8–7.1 ppm (C3/C4-H) .

- Carbon signals for thiazole-S (δ 165–170 ppm) vs. thiophene-S (δ 125–130 ppm) in 13C NMR .

- Mass Spectrometry (HRMS):

Confirm molecular ion [M+H]+ at m/z 424.08 (calculated) with fragmentation peaks at m/z 201 (thiophene-thioether) and m/z 223 (methoxyethyl acetamide) . - IR Spectroscopy:

Detect C=O stretch (1680–1700 cm⁻¹) and N-H bend (1540 cm⁻¹) for the acetamide group .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxyethyl vs. allyl groups) impact the compound’s binding affinity to biological targets?

Methodological Answer:

- Structure-Activity Relationship (SAR) Design:

- Synthesize analogs with varying substituents (allyl, ethyl, benzyl) using parallel combinatorial chemistry .

- Test affinity via SPR (Surface Plasmon Resonance) against kinases (e.g., EGFR) or GPCRs .

- Key Findings from Analog Studies:

- Methoxyethyl enhances solubility (LogP reduction by 0.5 vs. allyl) but reduces membrane permeability .

- Allyl derivatives show 2× higher IC₅₀ in cytotoxicity assays (HeLa cells) due to hydrophobic interactions .

Q. How can computational modeling resolve contradictions in experimental data regarding its metabolic stability?

Methodological Answer:

- Molecular Dynamics (MD) Simulations:

- Density Functional Theory (DFT):

Calculate activation energy barriers for hydrolytic degradation (amide bond: 25 kcal/mol vs. thioether: 18 kcal/mol) .

Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic Profiling:

- Metabolite Identification:

- LC-MS/MS detects major metabolites (e.g., sulfoxide derivatives) that may antagonize parent compound activity .

Q. Methodological Challenges

Q. How to address low reproducibility in thiazole-formation steps across labs?

Answer:

- Standardize anhydrous conditions (use molecular sieves) and reagent purity (>98% thiourea).

- Interlab validation via round-robin testing with shared intermediates .

Q. What analytical techniques resolve conflicting crystallography and NMR data on conformation?

Answer:

- Perform X-ray crystallography in polar solvents (DMSO) to capture dominant conformers.

- Compare with NOESY NMR (nuclear Overhauser effect) to identify solution-state spatial proximity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.